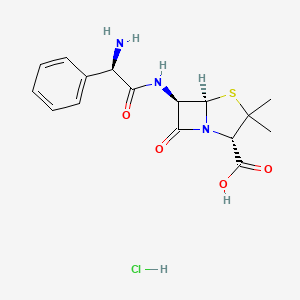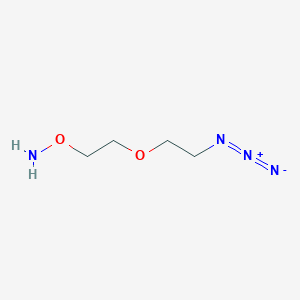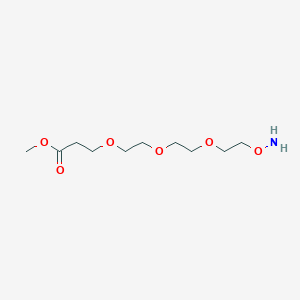
Ampicillin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampicillin hydrochloride is the hydrochloride salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.
Aplicaciones Científicas De Investigación
1. Environmental Applications
Degradation and Water Treatment
Ampicillin is often found in wastewater from hospitals and veterinary clinics. Research has explored its degradation through various electrochemical advanced oxidation processes (EAOPs) such as electro-oxidation with hydrogen peroxide, electro-Fenton, and photo electro-Fenton. These methods show high efficiency in degrading ampicillin, leading to the elimination of its antimicrobial activity and conversion into less harmful products (Vidal et al., 2019).
2. Biosensing and Detection
Aptasensing Technology
A novel approach has been developed to enhance the in vitro detection of ampicillin using titanium dioxide nanoparticle-based interdigitated device electrodes. This biosensing platform is significant for evaluating the purity of ampicillin, especially in pharmaceutical industries (Paraja et al., 2019).
3. Antibiotic Interactions
Combination with Other Compounds
Studies have examined the interaction of ampicillin with other substances. For instance, a study evaluated the antimicrobial interaction between methanol extract of the lichen, Ramalina Farinacea, and ampicillin against Staphylococcus Aureus. The combination showed enhanced potency in certain cases of infection (Agboke & Esimone, 2011).
4. Drug Release and Formulation
Controlled Release Systems
Research on gelatin methacrylate/methacrylic acid hydrogel for controlled delivery of ampicillin has shown promising results. Such systems are effective in delivering antibiotics in a controlled manner, especially against multi-drug resistant bacteria (Anirudhan & Mohan, 2018).
5. Drug Stability and Degradation
Stability Analysis
Studies have been conducted on the stability and degradation of ampicillin in pharmaceutical preparations, exploring the effects of various stress factors like heat, pH, and UV light. This research is crucial for ensuring the efficacy and safety of ampicillin-based medications (Naveed et al., 2014).
6. Antibiotic Resistance and Environmental Impact
Resistance and Ecotoxicity
The presence of ampicillin in wastewater can lead to antibiotic resistance and ecological harm. Research has focused on the elimination of ampicillin from wastewater using processes like solar photo-Fenton oxidation, which also addresses the growth of resistant E. coli strains and reduces ecotoxicity (Ioannou-Ttofa et al., 2019).
Propiedades
Número CAS |
40688-84-4 |
|---|---|
Nombre del producto |
Ampicillin hydrochloride |
Fórmula molecular |
C16H20ClN3O4S |
Peso molecular |
385.86 |
Nombre IUPAC |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((2R)-aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monohydrochloride, (2S,5R,6R)- |
InChI |
1S/C16H19N3O4S.ClH/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);1H/t9-,10-,11+,14-;/m1./s1 |
Clave InChI |
DRLJIPQOBJCEET-YWUHCJSESA-N |
SMILES |
Cl.CC1(C)S[C@@H]2[C@H](NC(=O)[C@H](N)c3ccccc3)C(=O)N2[C@H]1C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ampicillin hydrochloride, Ampicillin HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)



![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)








